N-(2-cyanophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
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Overview
Description
N-(2-cyanophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a cyanophenyl group, a thiolan-3-yloxy group, and a pyridine-3-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the cyanophenyl intermediate: This step might involve the nitration of a suitable phenyl precursor followed by reduction to form the cyanophenyl group.
Synthesis of the thiolan-3-yloxy intermediate: This could involve the reaction of a thiolane derivative with an appropriate leaving group to form the thiolan-3-yloxy group.
Coupling with pyridine-3-carboxamide: The final step would involve coupling the cyanophenyl and thiolan-3-yloxy intermediates with pyridine-3-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanophenyl group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Conditions such as the use of strong bases (e.g., sodium hydride, NaH) or acids (e.g., sulfuric acid, H₂SO₄) can facilitate substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)-6-(thiolan-3-yloxy)pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(2-cyanophenyl)-6-(thiolan-3-yloxy)pyridine-4-carboxamide: Another positional isomer.
N-(2-cyanophenyl)-6-(thiolan-3-yloxy)pyridine-3-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
N-(2-cyanophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can make it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-cyanophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c18-9-12-3-1-2-4-15(12)20-17(21)13-5-6-16(19-10-13)22-14-7-8-23-11-14/h1-6,10,14H,7-8,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOKRPZTVBAQOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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